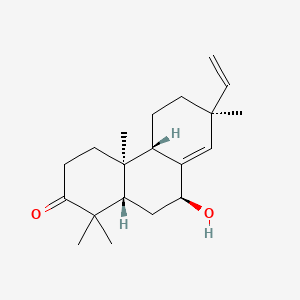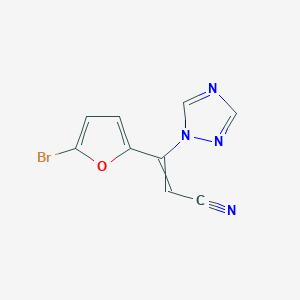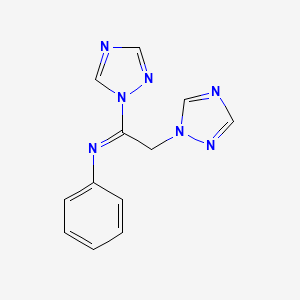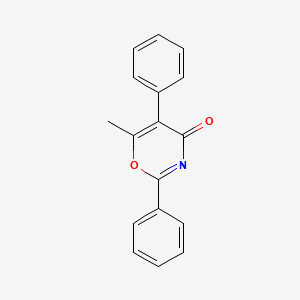
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one is a heterocyclic compound belonging to the oxazine family Oxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one typically involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This one-pot route is efficient and yields the target compound in good quantities. Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing safer reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced oxazine derivatives.
Substitution: Formation of substituted oxazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as proteases, by binding to their active sites and preventing substrate interaction . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
4H-Benzo[e][1,3]oxazin-4-ones: These compounds share a similar oxazine core but differ in their substituents and biological activities.
4H-Benzo[d][1,3]oxazin-4-ones: These analogs have been studied for their antimicrobial and anticancer properties.
6-Bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Another related compound with distinct substituents and applications.
Uniqueness: 6-Methyl-2,5-diphenyl-4H-1,3-oxazin-4-one stands out due to its specific methyl and diphenyl substituents, which confer unique chemical and biological properties. Its potential as a versatile intermediate in synthetic chemistry and its promising biological activities make it a compound of significant interest.
Eigenschaften
CAS-Nummer |
90062-23-0 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
6-methyl-2,5-diphenyl-1,3-oxazin-4-one |
InChI |
InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)16(19)18-17(20-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
MAFFZEJEVCBNTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)

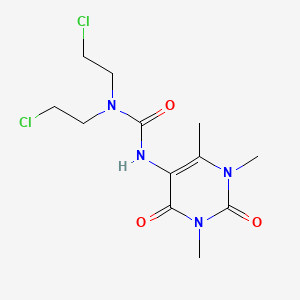
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
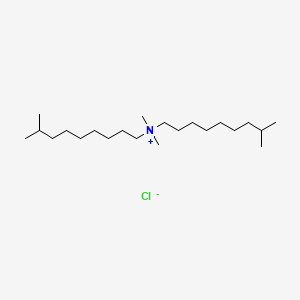
![3,9-Bis[2-(dodecylsulfanyl)hexyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14366557.png)
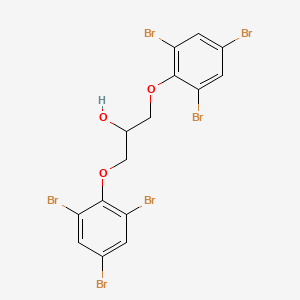
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
